PROTAC FAK 降解剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

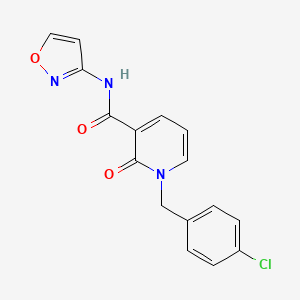

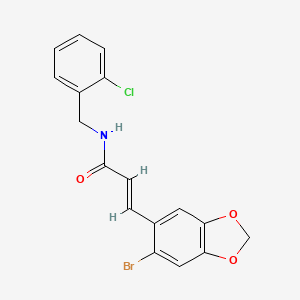

PROTAC FAK degrader 1 is a selective and potent von Hippel-Lindau-based focal adhesion kinase (FAK) degrader . It has an IC50 of 6.5 nM and a DC50 of 3 nM . FAK is a key mediator of tumor progression and metastasis . The PROTAC FAK degrader 1 is based on a binder for the VHL E3 ligase and the known FAK inhibitor VS-4718 .

Synthesis Analysis

The synthesis of PROTAC FAK degrader 1 involves the design and creation of a FAK PROTAC library with FAK inhibitor (PF562271 or VS6063) and CRBN E3 ligand . A novel FAK-targeting PROTAC, FC-11, showed a rapid and reversible FAK degradation with a picomolar of DC50 in various cell lines in vitro .

Molecular Structure Analysis

The molecular structure of PROTAC FAK degrader 1 is revealed through X-ray crystallography . It forms a highly cooperative FAK-PROTAC-VCB ternary complex .

Chemical Reactions Analysis

The chemical reactions involved in the action of PROTAC FAK degrader 1 include the formation of a ternary complex between the target protein and E3 ligase . This results in the ubiquitination of the target protein and subsequent proteasomal degradation .

科学研究应用

FAK 降解 PROTAC 的发现和表征

PROTAC 技术已用于开发 FAK 降解分子,如 GSK215。这些分子显示出作为抗癌治疗策略的潜力,有别于传统的 FAK 抑制剂。GSK215 已在小鼠中展示出快速且持久的 FAK 降解,表明其是一种有前景的癌症治疗方法。PROTAC 的独特机制使它们能够靶向蛋白质进行降解,而不仅仅是抑制其活性 (Law 等,2021)。

叶酸笼式 PROTAC 的癌症选择性靶标降解

在癌症治疗领域,PROTAC 已被设计为特异性靶向癌细胞,同时不影响正常细胞。一个例子是叶酸 PROTAC 的开发,它使用叶酸基团将 PROTAC 分子选择性递送至癌细胞。这些分子能够降解癌细胞中的关键蛋白质,例如 BRD、MEK 和 ALK,从而为癌症治疗提供靶向方法 (Liu 等,2021)。

PROTAC 作为癌症治疗的靶向蛋白降解策略

PROTAC 技术是癌症治疗中一种新兴工具,能够通过泛素-蛋白酶体系统泛素化靶蛋白。该策略已在降解靶蛋白和影响肿瘤生长方面显示出疗效。ARV-110 和 ARV-471 等口服 PROTAC 的临床试验已显示出对前列腺癌和乳腺癌治疗的令人鼓舞的结果,激发了该领域更多的研究 (Qi 等,2021)。

FAK 降解 PROTAC 的设计、合成和生物学评估

FAK PROTAC 的研究是药物研究的一个重点,因为 FAK 在肿瘤细胞迁移、侵袭、存活和增殖中发挥作用。已开发出一系列靶向 FAK 的 PROTAC,显示出对 FAK 激酶的显著体外抑制活性。这些 PROTAC,如 PROTAC A13,已显示出作为研究 FAK 功能的工具和治疗剂的潜力 (Qin 等,2022)。

PROTAC 在血液系统恶性肿瘤中的应用

PROTAC 已显示出通过泛素蛋白酶体系统降解感兴趣的蛋白质来治疗血液系统恶性肿瘤的潜力。这些分子已在降解各种致癌蛋白方面显示出疗效,并且正在进行临床前和临床开发以用于癌症治疗。肿瘤特异性/选择性 PROTAC 的潜力在血液系统恶性肿瘤的背景下尤为显着,提供了一种更安全的治疗方法 (He 等,2020)。

作用机制

未来方向

The future directions of PROTAC FAK degrader 1 research could involve expanding the druggable space and controlling protein functions that are not easily addressed by traditional small-molecule therapeutics . It could also involve studying the non-enzymatic function of FAK in the mouse reproductive system .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULIYLBRNHLEE-LFHXYJAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56F3N9O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC FAK degrader 1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B2417287.png)